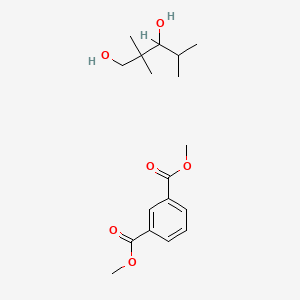
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines the structural features of dimethyl benzene-1,3-dicarboxylate and 2,2,4-trimethylpentane-1,3-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol typically involves esterification and condensation reactions. The esterification of benzene-1,3-dicarboxylic acid with methanol produces dimethyl benzene-1,3-dicarboxylate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions.
The 2,2,4-trimethylpentane-1,3-diol can be synthesized through the aldol condensation of acetone and isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base such as sodium hydroxide for the aldol condensation and a metal catalyst like palladium for the hydrogenation step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The esterification and condensation reactions are optimized for large-scale production, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzene-1,3-dicarboxylic acid derivatives.
Reduction: Benzene-1,3-dimethanol derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of high-performance materials.
Chemistry: Serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Industry: Utilized in the production of coatings, adhesives, and plasticizers, enhancing the properties of industrial products.
Mechanism of Action
The mechanism of action of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. The compound’s diol moiety can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar in structure but differs in the position of the ester groups on the benzene ring.
Ethylene glycol: Shares the diol functionality but lacks the aromatic ester component.
Isophthalic acid: Contains the benzene-1,3-dicarboxylate structure but without the esterification.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of aromatic ester and aliphatic diol functionalities, providing a versatile platform for chemical modifications and applications in diverse fields.
Properties
CAS No. |
65072-12-0 |
|---|---|
Molecular Formula |
C18H28O6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C10H10O4.C8H18O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-6(2)7(10)8(3,4)5-9/h3-6H,1-2H3;6-7,9-10H,5H2,1-4H3 |
InChI Key |
ARFFQIAZXGCLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O.COC(=O)C1=CC(=CC=C1)C(=O)OC |
Related CAS |
65072-12-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















